Synthesis of Hordenine Sulfate from Hordenine: A Technical Guide
Synthesis of Hordenine Sulfate from Hordenine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of hordenine (B123053) sulfate (B86663) from its free base form, hordenine. The document outlines a detailed experimental protocol for this acid-salt formation, including the necessary reagents, equipment, and procedural steps. Furthermore, it presents key physicochemical data of the resulting hordenine sulfate in a structured tabular format. Visual representations of the chemical synthesis pathway and the experimental workflow are included to enhance clarity and understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who are working with or developing hordenine-based compounds.
Introduction
Hordenine, chemically known as N,N-dimethyltyramine, is a naturally occurring phenethylamine (B48288) alkaloid found in various plants, most notably in barley (Hordeum vulgare)[1]. It is structurally related to the biogenic amine tyramine (B21549) and is biosynthesized through the stepwise N-methylation of tyramine[1]. Hordenine and its salts have garnered interest in the scientific community for their potential pharmacological activities. To facilitate research and development, a stable and well-characterized form of hordenine is often required. Hordenine sulfate, the salt formed from the reaction of two equivalents of hordenine with one equivalent of sulfuric acid, offers increased stability and aqueous solubility compared to the free base, making it more suitable for certain experimental and pharmaceutical applications. This guide details a reproducible method for the synthesis of hordenine sulfate from hordenine.
Chemical Reaction
The synthesis of hordenine sulfate from hordenine is an acid-base reaction. The basic tertiary amine group of two hordenine molecules reacts with the strong acid, sulfuric acid, to form the corresponding bis(hordenine) sulfate salt.
Caption: Chemical transformation of hordenine to hordenine sulfate.
Experimental Protocol
This protocol describes a general method for the preparation of hordenine sulfate from hordenine free base.
Materials and Equipment
| Reagents and Solvents | Equipment |
| Hordenine (free base, >98% purity) | Magnetic stirrer with heating plate |
| Sulfuric acid (H₂SO₄), concentrated (98%) | Round-bottom flask |
| Ethanol, anhydrous (EtOH) | Dropping funnel |
| Diethyl ether, anhydrous | Beaker |
| Distilled water | Buchner funnel and filter paper |
| pH indicator strips or pH meter | |
| Glass stirring rod | |
| Spatula | |
| Watch glass | |
| Vacuum desiccator |
Procedure
The following workflow outlines the key steps in the synthesis of hordenine sulfate.
Caption: Step-by-step workflow for the synthesis of hordenine sulfate.
-
Dissolution of Hordenine: In a round-bottom flask, dissolve a specific amount of hordenine free base in anhydrous ethanol. A typical concentration would be in the range of 0.5 to 1.0 M. Stir the solution using a magnetic stirrer until all the hordenine has dissolved.
-
Preparation of Sulfuric Acid Solution: In a separate beaker, carefully prepare a dilute solution of sulfuric acid in anhydrous ethanol. The molar ratio of hordenine to sulfuric acid should be 2:1.
-
Acid Addition and Salt Formation: While vigorously stirring the hordenine solution at room temperature, add the ethanolic sulfuric acid solution dropwise using a dropping funnel. Monitor the pH of the reaction mixture periodically. The addition should be continued until the pH of the solution is in the range of 5-6.
-
Crystallization: Upon complete addition of the sulfuric acid, the hordenine sulfate may begin to precipitate. To induce further crystallization, slowly add anhydrous diethyl ether to the stirred solution until a significant amount of white precipitate is formed.
-
Isolation of Hordenine Sulfate: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and residual solvent.
-
Drying: Dry the purified hordenine sulfate crystals under vacuum in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel or anhydrous calcium sulfate) until a constant weight is achieved.
Data Presentation
The following tables summarize the key quantitative data for hordenine and hordenine sulfate.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| Hordenine | C₁₀H₁₅NO | 165.23 | 117-118 |
| Hordenine Sulfate | (C₁₀H₁₅NO)₂·H₂SO₄ | 428.55 | ~211[2] |
| Analytical Data (Hordenine Free Base) | Expected Observations for Hordenine Sulfate |
| ¹H NMR (CDCl₃, δ ppm): ~6.9-7.2 (m, 4H, Ar-H), ~2.8 (t, 2H, Ar-CH₂), ~2.5 (t, 2H, CH₂-N), ~2.3 (s, 6H, N(CH₃)₂) | Proton signals of the ethylamine (B1201723) side chain are expected to show a downfield shift due to the protonation of the nitrogen atom. |
| ¹³C NMR (CDCl₃, δ ppm): Aromatic carbons (~115-155 ppm), ethyl carbons (~30-60 ppm), and methyl carbons (~45 ppm). | The carbon atoms adjacent to the protonated nitrogen (α and N-methyl carbons) are expected to shift downfield. A study on the 13C NMR of hordenine and its salts has been reported, which should be consulted for precise chemical shift values[2]. |
| FT-IR (KBr, cm⁻¹): Broad O-H stretch (~3200-3600), C-H stretches (~2800-3000), C=C aromatic stretches (~1500-1600), C-N stretch (~1200-1300). | Appearance of strong S=O stretching bands (~1100-1200 cm⁻¹) and a broad N⁺-H stretching band. |
Conclusion
This technical guide provides a foundational protocol for the synthesis of hordenine sulfate from hordenine. The described method is based on established principles of organic acid-base chemistry and is designed to be accessible to researchers with a background in synthetic chemistry. The provided data and visualizations aim to facilitate a clear understanding of the synthesis process. For researchers requiring highly accurate characterization, it is recommended to consult the primary literature for detailed spectroscopic data of hordenine sulfate[2]. The successful synthesis and characterization of hordenine sulfate will enable further investigation into its biological activities and potential therapeutic applications.
